Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group, a chlorosulfonyl group, and a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate alkyne or alkene.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced through the reaction of the benzofuran derivative with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or alcohols, solvents like dichloromethane or acetonitrile, and catalysts like triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Quinone derivatives.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate: Similar in structure but contains a pyrazole ring instead of a benzofuran ring.
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but contains a methyl-substituted pyrazole ring.
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-indole-2-carboxylate: Contains an indole ring instead of a benzofuran ring.
The uniqueness of this compound lies in its benzofuran ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5S/c1-3-17-12(14)11-7(2)9-6-8(19(13,15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRIOEPKQVGQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657494 | |
Record name | Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173083-97-0 | |
Record name | Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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